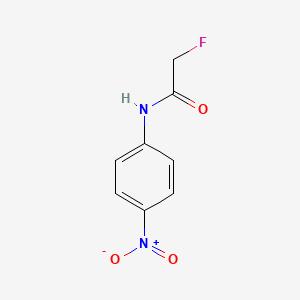
Acetanilide, 2-fluoro-4'-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-fluoro-4’-nitro- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4’-position on the acetanilide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetanilide, 2-fluoro-4’-nitro- can be synthesized through the acetylation of 2-fluoro-4’-nitroaniline. The process involves the reaction of 2-fluoro-4’-nitroaniline with acetic anhydride in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is typically heated to facilitate the acetylation process, resulting in the formation of acetanilide, 2-fluoro-4’-nitro-.
Industrial Production Methods
Industrial production of acetanilide, 2-fluoro-4’-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2-fluoro-4’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Nitration: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetanilides with various functional groups.
Aplicaciones Científicas De Investigación
Acetanilide, 2-fluoro-4’-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetanilide, 2-fluoro-4’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The parent compound without the fluorine and nitro substituents.
2-Fluoroacetanilide: Similar structure but lacks the nitro group.
4’-Nitroacetanilide: Similar structure but lacks the fluorine atom.
Uniqueness
Acetanilide, 2-fluoro-4’-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
370-89-8 |
|---|---|
Fórmula molecular |
C8H7FN2O3 |
Peso molecular |
198.15 g/mol |
Nombre IUPAC |
2-fluoro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) |
Clave InChI |
FTOKDDXGHSEOAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
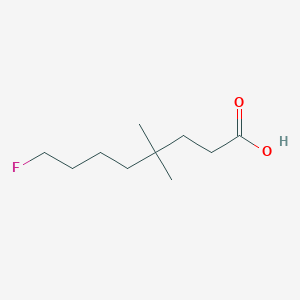
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
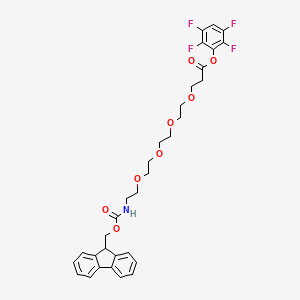
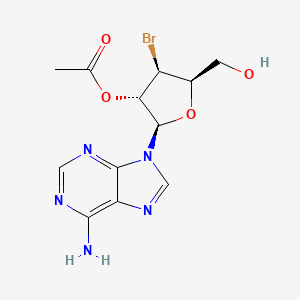

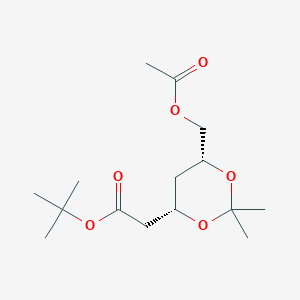



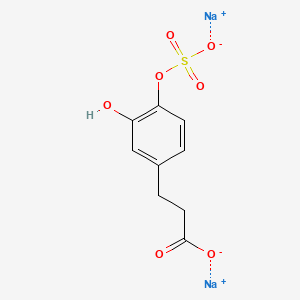

![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
